molecular formula C14H13BrFN B581194 2-(Benzylaminomethyl)-4-bromo-1-fluorobenzene CAS No. 1019558-55-4

2-(Benzylaminomethyl)-4-bromo-1-fluorobenzene

Cat. No.: B581194
CAS No.: 1019558-55-4
M. Wt: 294.167
InChI Key: NDINODOEORPMRD-UHFFFAOYSA-N
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Description

2-(Benzylaminomethyl)-4-bromo-1-fluorobenzene is an organic compound that features a benzene ring substituted with a benzylaminomethyl group, a bromine atom, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylaminomethyl)-4-bromo-1-fluorobenzene typically involves a multi-step process. One common method includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Aminomethylation: The addition of a benzylaminomethyl group to the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.

    Oxidation and Reduction: The benzylaminomethyl group can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

Common Reagents and Conditions:

    Nucleophiles: Such as sodium hydroxide or potassium tert-butoxide for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Oxidation Products: Oxidation of the benzylaminomethyl group can lead to the formation of benzylidene derivatives.

    Reduction Products: Reduction can yield secondary amines or other reduced forms of the original compound.

Scientific Research Applications

2-(Benzylaminomethyl)-4-bromo-1-fluorobenzene has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, potentially exhibiting biological activity.

    Materials Science: The compound can be utilized in the development of new materials with specific electronic or optical properties.

    Chemical Biology: It can serve as a probe or ligand in studies involving biological systems, helping to elucidate molecular interactions and pathways.

Mechanism of Action

The mechanism by which 2-(Benzylaminomethyl)-4-bromo-1-fluorobenzene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the benzylaminomethyl group allows for potential interactions with nucleophilic sites, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • 2-(Aminomethyl)-4-bromo-1-fluorobenzene
  • 2-(Benzylaminomethyl)-4-chloro-1-fluorobenzene
  • 2-(Benzylaminomethyl)-4-bromo-1-chlorobenzene

Uniqueness: 2-(Benzylaminomethyl)-4-bromo-1-fluorobenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both bromine and fluorine atoms, along with the benzylaminomethyl group, imparts distinct chemical properties that can be leveraged in various applications. The compound’s reactivity and potential biological activity make it a valuable target for further research and development.

Properties

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFN/c15-13-6-7-14(16)12(8-13)10-17-9-11-4-2-1-3-5-11/h1-8,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDINODOEORPMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651449
Record name N-Benzyl-1-(5-bromo-2-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019558-55-4
Record name N-Benzyl-1-(5-bromo-2-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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